(S)-Pyrrolidin-3-yl 4-methylbenzenesulfonate (S)-Pyrrolidin-3-yl 4-methylbenzenesulfonate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13765147
InChI: InChI=1S/C11H15NO3S/c1-9-2-4-11(5-3-9)16(13,14)15-10-6-7-12-8-10/h2-5,10,12H,6-8H2,1H3/t10-/m0/s1
SMILES: CC1=CC=C(C=C1)S(=O)(=O)OC2CCNC2
Molecular Formula: C11H15NO3S
Molecular Weight: 241.31 g/mol

(S)-Pyrrolidin-3-yl 4-methylbenzenesulfonate

CAS No.:

Cat. No.: VC13765147

Molecular Formula: C11H15NO3S

Molecular Weight: 241.31 g/mol

* For research use only. Not for human or veterinary use.

(S)-Pyrrolidin-3-yl 4-methylbenzenesulfonate -

Specification

Molecular Formula C11H15NO3S
Molecular Weight 241.31 g/mol
IUPAC Name [(3S)-pyrrolidin-3-yl] 4-methylbenzenesulfonate
Standard InChI InChI=1S/C11H15NO3S/c1-9-2-4-11(5-3-9)16(13,14)15-10-6-7-12-8-10/h2-5,10,12H,6-8H2,1H3/t10-/m0/s1
Standard InChI Key OFXGEDZSEKJBCH-JTQLQIEISA-N
Isomeric SMILES CC1=CC=C(C=C1)S(=O)(=O)O[C@H]2CCNC2
SMILES CC1=CC=C(C=C1)S(=O)(=O)OC2CCNC2
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)OC2CCNC2

Introduction

(S)-Pyrrolidin-3-yl 4-methylbenzenesulfonate is a chemical compound belonging to the sulfonate class, specifically derived from pyrrolidine. It features a pyrrolidine ring and a 4-methylbenzenesulfonate group, making it a valuable intermediate in organic synthesis and medicinal chemistry. The compound is recognized by its CAS number, 99520-84-0, and has a molecular formula of C11H15NO3S .

Synthesis and Reactivity

The synthesis of (S)-Pyrrolidin-3-yl 4-methylbenzenesulfonate typically involves the reaction of (S)-pyrrolidine with 4-methylbenzenesulfonyl chloride. This process can achieve yields up to 88% with a favorable diastereomeric ratio, reflecting the stereoselectivity of the synthesis.

The compound is reactive as an electrophile due to the sulfonate group, allowing it to undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols. This reactivity makes it useful for synthesizing complex nitrogen-containing compounds, which are often biologically active.

Applications and Potential Uses

(S)-Pyrrolidin-3-yl 4-methylbenzenesulfonate has potential applications in medicinal chemistry and organic synthesis. Its ability to participate in various chemical reactions makes it a versatile intermediate for synthesizing biologically active compounds.

Potential Biological Activities

While the precise biological activity of (S)-Pyrrolidin-3-yl 4-methylbenzenesulfonate requires further investigation, compounds with similar structures have been studied for their biological activities. These studies suggest potential therapeutic applications, although detailed pharmacological studies are needed to determine its safety profile and efficacy.

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with (S)-Pyrrolidin-3-yl 4-methylbenzenesulfonate, including:

Compound NameStructure FeaturesUnique Aspects
(1-Methylpyrrolidin-3-yl) 4-methylbenzenesulfonateContains a methyl group on pyrrolidineMay exhibit different biological activities due to methyl substitution
(1-Benzylpyrrolidin-3-yl) 4-methylbenzenesulfonateBenzyl group substitutionPotentially enhanced lipophilicity affecting bioavailability
(R)-1-(3-Fluorophenyl)pyrrolidin-3-yl 4-methylbenzenesulfonateFluorophenyl substitutionMay demonstrate different pharmacokinetics due to fluorine atom

These compounds are significant for comparative studies to understand structure-activity relationships and guide future research directions.

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